Neodymium(3+);tricarbonate;dihydrate

Description

Contextualization of Neodymium Carbonate Hydrates within Rare Earth Chemistry Research

Neodymium carbonate hydrates, as part of the larger family of rare earth carbonates, hold a significant position in modern chemical research. The rare earth elements (REEs) are crucial for numerous advanced technologies, and their carbonate forms are often pivotal intermediates in both natural geological processes and industrial separation and material synthesis. mdpi.commdpi.com

Research into rare earth carbonates is driven by their role as precursor materials for the production of other valuable rare earth compounds, most notably rare earth oxides. nih.gov These oxides are indispensable in applications ranging from high-strength permanent magnets and catalysts to phosphors for lighting and displays. samaterials.com Consequently, understanding the synthesis, structure, and thermal properties of hydrated rare earth carbonates is fundamental to controlling the properties of the final oxide materials. nih.gov

Within this context, neodymium carbonate hydrates are studied to understand trends in structural and thermodynamic properties across the lanthanide series. mdpi.com Factors such as the lanthanide contraction—the gradual decrease in ionic radii across the series—influence the crystallographic parameters, thermal stability, and aqueous behavior of these compounds. mdpi.comresearchgate.net Much of the existing literature has focused on the synthesis and characterization of rare earth hydroxycarbonates, but recent research has also explored the controlled synthesis of hydrated normal carbonates like Neodymium(3+);tricarbonate;dihydrate. nih.gov

Foundational Research Areas for this compound Studies

Academic investigation into this compound, with the general formula Nd₂(CO₃)₃·nH₂O, concentrates on several key areas that are crucial for both fundamental understanding and practical application. These research areas include its synthesis, structural characterization, and thermal decomposition.

Synthesis: The preparation of neodymium carbonate hydrates is a significant focus of research, with methods designed to control the phase, morphology, and purity of the resulting crystals. Hydrothermal synthesis is a widely studied technique, where amorphous neodymium carbonate precipitates are treated under elevated temperature and pressure. researchgate.net This method allows for the formation of specific crystalline hydrates, such as the tengerite-type Nd₂(CO₃)₃·2.5H₂O, by carefully controlling parameters like temperature, reaction time, and the molar ratio of reactants. nih.govresearchgate.net Other synthesis routes include direct precipitation by reacting a soluble neodymium salt (e.g., neodymium chloride) with a carbonate source like ammonium (B1175870) bicarbonate, and the hydrolysis of organometallic precursors such as neodymium chloroacetate (B1199739). researchgate.netwikipedia.org

| Synthesis Method | Reactants | Key Conditions | Typical Product | Reference |

|---|---|---|---|---|

| Hydrothermal | Neodymium Chloride, Ammonium Bicarbonate | 150°C, 12 hours | Nd₂(CO₃)₃·2.5H₂O (tengerite-type) | researchgate.net |

| Precipitation | Neodymium Chloride, Ammonium Bicarbonate | Aqueous solution | Neodymium carbonate precipitate | xjxitu.com |

| Hydrolysis | Neodymium(III) chloroacetate, Water | - | Nd₂(CO₃)₃ | wikipedia.org |

| Carbon Dioxide Reaction | Neodymium(III) hydroxide (B78521), Carbon Dioxide | - | Nd₂(CO₃)₃ | wikipedia.org |

Structural Characterization: The precise structure of neodymium carbonate hydrate (B1144303) can vary, with different numbers of water molecules incorporated into the crystal lattice. Common forms include the dihydrate, a 2.5-hydrate, and an octahydrate (Nd₂(CO₃)₃·8H₂O). researchgate.netwikipedia.org Researchers employ a range of analytical techniques to identify these structures. X-ray Diffraction (XRD) is essential for determining the crystal phase and lattice parameters. researchgate.net Scanning Electron Microscopy (SEM) is used to observe the morphology of the synthesized particles, which can range from sheet-like structures to pyramid-like and spherical microstructures. researchgate.net Infrared (IR) spectroscopy helps to identify the presence of different carbonate groups and water molecules within the compound. researchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | Nd₂(CO₃)₃·2H₂O | wikipedia.orgevitachem.com |

| Appearance | Violet, pink, or light purple powder | americanelements.comprochemonline.comheegermaterials.com |

| Molar Mass (Anhydrous) | 468.51 g/mol | prochemonline.com |

| Solubility | Insoluble in water; soluble in strong mineral acids | wikipedia.org |

| Crystal System (Tengerite-type) | Orthorhombic | researchgate.net |

Thermal Decomposition: A critical area of study is the thermal decomposition of this compound, as this process is the primary route to producing neodymium oxide (Nd₂O₃), a technologically vital material. When heated, the hydrated compound first loses its water molecules. osti.gov Further heating leads to the decomposition of the carbonate, often through intermediate oxycarbonate phases such as Nd₂O(CO₃)₂ and Nd₂O₂CO₃, before the final formation of the stable neodymium oxide at high temperatures (above 800°C). xjxitu.com Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and high-temperature XRD are the principal methods used to study these decomposition pathways and determine the stability of the intermediate compounds. osti.govresearchgate.net

| Temperature Range (°C) | Decomposition Step | Resulting Compound | Reference |

|---|---|---|---|

| 320 - 550 | Partial decomposition | Nd₂O(CO₃)₂ | xjxitu.com |

| 800 - 905 | Further decomposition | Nd₂O₂CO₃ | xjxitu.com |

| > 905 | Final decomposition | Nd₂O₃ | xjxitu.com |

Properties

CAS No. |

62399-09-1 |

|---|---|

Molecular Formula |

C3H4Nd2O11 |

Molecular Weight |

504.54 g/mol |

IUPAC Name |

neodymium(3+);tricarbonate;dihydrate |

InChI |

InChI=1S/3CH2O3.2Nd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

InChI Key |

HTGWKDXRIGSTRR-UHFFFAOYSA-H |

Canonical SMILES |

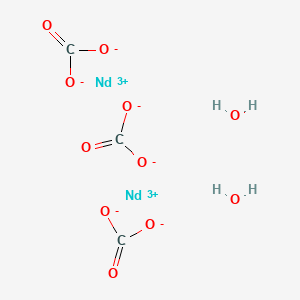

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Nd+3].[Nd+3] |

Origin of Product |

United States |

Synthetic Methodologies for Neodymium Carbonate Hydrates

Aqueous Precipitation Routes for Neodymium Carbonate Hydrates

Aqueous precipitation represents a common and straightforward approach for the synthesis of neodymium carbonate hydrates. This method involves the reaction of a soluble neodymium salt with a carbonate source in an aqueous medium, leading to the precipitation of the insoluble neodymium carbonate.

Direct Precipitation Approaches from Neodymium Salt Solutions

Direct precipitation is a widely utilized method for synthesizing neodymium carbonate hydrates. This technique involves the direct addition of a precipitating agent to a solution containing neodymium(III) ions. A typical procedure involves reacting a soluble neodymium salt, such as neodymium(III) chloride or nitrate (B79036), with a carbonate source like ammonium (B1175870) bicarbonate. wikipedia.orgresearchgate.net The reaction leads to the formation of an amorphous precipitate of neodymium carbonate, which can then be aged to induce crystallization. researchgate.net

The properties of the resulting neodymium carbonate, including its crystal structure and morphology, are influenced by several factors such as the concentration of reactants, the reaction temperature, and the molar ratio of the precipitant to the neodymium salt. researchgate.net For instance, increasing the reaction rate by elevating the reactant concentrations and temperature can facilitate the formation of crystalline neodymium carbonate. researchgate.net Another approach involves passing carbon dioxide under pressure through a solution of neodymium(III) chloride that also contains aniline. wikipedia.org Additionally, the hydrolysis of neodymium(III) chloroacetate (B1199739) can yield neodymium carbonate.

| Precipitation Method | Reactants | Key Findings |

| Direct Precipitation | Neodymium(III) chloride, Ammonium bicarbonate | Formation of amorphous neodymium carbonate, which crystallizes upon aging. researchgate.net |

| Pressurized CO2 | Neodymium(III) chloride, Carbon dioxide, Aniline | Yields neodymium carbonate. wikipedia.org |

| Hydrolysis | Neodymium(III) chloroacetate | Produces neodymium carbonate. |

Homogeneous Co-precipitation Mechanisms (e.g., Urea-assisted)

Homogeneous co-precipitation offers a method for producing uniform nanoparticles, often using urea (B33335) as a precipitating agent. While frequently used to synthesize neodymium oxide nanoparticles, the process proceeds through a neodymium carbonate or hydroxide (B78521) precursor. bendola.com In this method, neodymium nitrate is dissolved in water with urea. bendola.com The solution is then heated, causing the urea to decompose and slowly release carbonate and hydroxide ions into the solution. researchgate.net This gradual release of the precipitating agent ensures a uniform and controlled precipitation process, leading to the formation of well-defined nanoparticles. The initial precipitate is typically an amorphous precursor which, upon calcination, is converted to neodymium oxide. bendola.com The chemical reaction in an aqueous medium adjusted to a pH between 5 and 6 involves the reaction of urea with water at temperatures above 70°C to produce ammonia, hydroxide, and carbonate ions, which then react with the neodymium ions. researchgate.net

Hydrothermal Synthesis of Crystalline Neodymium Carbonate Hydrates

Hydrothermal synthesis is an effective technique for preparing crystalline neodymium carbonate hydrates with controlled morphology and crystal phase. This method involves treating an amorphous neodymium carbonate precipitate under hydrothermal conditions, typically in an autoclave at elevated temperatures and pressures. researchgate.net The initial amorphous precipitate is usually formed by the reaction of neodymium chloride and ammonium bicarbonate. researchgate.net

Research has shown that the composition and morphology of the resulting crystalline product are highly dependent on the reaction conditions. For example, treating the amorphous precipitate at 150°C for 12 hours can yield Nd₂(CO₃)₃·2.5H₂O with a tengerite-type structure and a sheet-like morphology, particularly when the feed molar ratio of ammonium carbonate to neodymium chloride is 1.8 or 2. researchgate.net However, altering these conditions, such as lowering the feed molar ratio or increasing the temperature and reaction time, can lead to the formation of different phases like orthogonal NdOHCO₃. researchgate.net This demonstrates that hydrothermal synthesis allows for phase-selective production of neodymium carbonate hydrates and related compounds.

| Parameter | Condition | Resulting Product |

| Feed Molar Ratio ((NH₄)₂CO₃/NdCl₃) | 1.8 - 2.0 | Tengerite-type Nd₂(CO₃)₃·2.5H₂O researchgate.net |

| Feed Molar Ratio ((NH₄)₂CO₃/NdCl₃) | 1.5 | Orthogonal NdOHCO₃ researchgate.net |

| Temperature | 150°C | Tengerite-type Nd₂(CO₃)₃·2.5H₂O researchgate.net |

| Increased Temperature/Time | - | Phase transformation to NdOHCO₃ researchgate.net |

Non-Hydrothermal Approaches for Neodymium Carbonate Hydrates

Non-hydrothermal synthesis provides an alternative route to produce neodymium carbonate hydrates at ambient pressures. One study utilized a uniform feeding method to investigate the nucleation kinetics of neodymium carbonate. researchgate.net This research found that the initial precipitate is a spherical amorphous neodymium carbonate with a molecular formula of Nd₂(CO₃)₃·1.87H₂O. researchgate.net This amorphous phase subsequently crystallizes into tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O] and lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O]. researchgate.net The morphology of the final crystalline product is significantly influenced by factors such as temperature and the degree of supersaturation during the crystallization process. researchgate.net The primary nucleation activation energy for the formation of Nd₂(CO₃)₃ was determined to be 36.98 kJ/mol, suggesting that the process is controlled by a combination of diffusion and chemical reaction. researchgate.net

Precursor-Dependent Formation Pathways of Neodymium Carbonate Hydrates

The choice of precursor material can significantly influence the formation pathway of neodymium carbonate hydrates. Different starting materials can lead to variations in the reaction kinetics and the final product characteristics.

Reactions of Neodymium(III) Hydroxide with Carbon Dioxide

A direct and clean method for the synthesis of neodymium carbonate involves the reaction of neodymium(III) hydroxide with carbon dioxide. wikipedia.org In this process, carbon dioxide gas is passed through an aqueous suspension of neodymium(III) hydroxide. xjxitu.com The reaction proceeds to form neodymium carbonate and water. wikipedia.org This method is advantageous as it avoids the introduction of other ions into the reaction mixture, which might be present when using salt solutions and precipitating agents. Several metal oxides and hydroxides are known to react with atmospheric carbon dioxide to form carbonates, and this reactivity is harnessed in a controlled manner for synthesis. tandfonline.com

Neodymium(III) Chloroacetate Hydrolysis Routes

One established method for producing neodymium(III) carbonate is through the hydrolysis of neodymium(III) chloroacetate. This reaction involves the decomposition of the chloroacetate salt in water to yield neodymium carbonate, chloroform, and carbon monoxide. The chemical equation for this process is:

2Nd(C₂Cl₃O₂)₃ + 3H₂O → Nd₂(CO₃)₃ + 6CHCl₃ + 3CO wikipedia.org

This homogeneous phase hydrolysis has been noted as a viable, albeit complex, route for synthesizing lanthanide carbonates.

Synthesis via Ammonium Bicarbonate and Neodymium(III) Chloride

A more common and direct precipitation method involves the reaction of an aqueous solution of neodymium(III) chloride with ammonium bicarbonate. wikipedia.orgresearchgate.net This approach is widely used for preparing rare earth carbonates. The initial product of this reaction is often an amorphous neodymium carbonate precipitate. researchgate.net

Crystalline neodymium carbonates can then be prepared by treating this amorphous precipitate under specific conditions, such as hydrothermal treatment. researchgate.net The concentration of the reactants and the reaction temperature are critical parameters that influence the crystallinity of the final product. researchgate.net Studies have shown that increasing the reaction rate, by elevating reactant concentrations and temperature, promotes the formation of crystalline neodymium carbonate from the initial amorphous phase. researchgate.net The process generally involves neutralizing a rare earth feed liquid before adding ammonium bicarbonate to precipitate the carbonate. google.com

Methodological Control of Neodymium Carbonate Hydrate (B1144303) Nanoparticle Formation

The ability to control the size and shape (morphology) of neodymium carbonate hydrate particles at the nanoscale is crucial for tailoring their properties for specific applications. inl.govmdpi.com This control is achieved by carefully manipulating the synthesis conditions.

Optimization of Reaction Parameters (e.g., Neodymium Concentration, Flow Rate, Reactor Temperature)

The morphology and crystal structure of neodymium carbonate hydrates are highly sensitive to reaction parameters such as temperature, reactant concentration (which influences supersaturation), and reaction time. researchgate.netresearchgate.net

Initially, the precipitation process often forms spherical amorphous neodymium carbonate nanoparticles, with a diameter of around 20 nm and a composition of Nd₂(CO₃)₃·1.87H₂O. researchgate.net These amorphous particles can subsequently crystallize into different hydrated forms, such as tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O] or lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O]. researchgate.net The transition from the amorphous to the crystalline phase is significantly influenced by temperature and supersaturation, which in turn dictate the morphology of the final product. researchgate.net

Hydrothermal treatment of the amorphous precipitate formed from neodymium chloride and ammonium bicarbonate allows for the synthesis of various microstructures. The reaction time and temperature play crucial roles in controlling the morphologies and sizes of the resulting crystals. researchgate.net For instance, different conditions can yield pyramid-like and spherical Nd₂(CO₃)₃·8H₂O microstructures. researchgate.net Similarly, by adjusting the feed molar ratio of the reactants under hydrothermal conditions, it is possible to obtain sheet-like tengerite-type Nd₂(CO₃)₃·2.5H₂O or long rod crystals of orthogonal NdOHCO₃. researchgate.net

The following table summarizes the influence of key reaction parameters on the final product characteristics based on research findings.

| Parameter | Condition | Resulting Morphology | Resulting Crystal Phase | Source |

|---|---|---|---|---|

| Temperature & Time | Hydrothermal Treatment (varied) | Pyramid-like, Spherical | Lanthanite-type [Nd₂(CO₃)₃·8H₂O] | researchgate.net |

| Feed Molar Ratio (FMR) | FMR = 1.8 or 2.0; 150°C for 12h | Sheet-like | Tengerite-type [Nd₂(CO₃)₃·2.5H₂O] | researchgate.net |

| Feed Molar Ratio (FMR) | FMR = 1.5; 150°C for 12h | Agglomerated long rods | Orthogonal NdOHCO₃ | researchgate.net |

| Hydrothermal Time/Temp | Increased time or temperature | - | Phase transformation from Tengerite to Orthogonal NdOHCO₃ | researchgate.net |

| Reactant Concentration/Temp | Increased reaction rate | Irregular lumps or Needle-type | Lanthanite-type or Tengerite-type | researchgate.net |

Ultrasound-Mediated Morphological Control of Lanthanide Carbonates

The application of ultrasound irradiation during the synthesis process offers another powerful tool for morphological control. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid, which creates localized hotspots with extremely high temperatures and pressures. rsc.org This energy input can accelerate the precipitation process and is beneficial for controlling particle size and shape. rsc.org

While much of the specific research has been conducted on lanthanum carbonate, the chemical similarity among lanthanides allows for extrapolation of these findings to neodymium carbonate. Studies show that ultrasound irradiation has a remarkable effect on the morphology of the lanthanide carbonate particles formed. rsc.org

The primary finding is that in the presence of ultrasound, needle-shaped particles are formed. researchgate.net Conversely, when the synthesis is carried out in the absence of ultrasound, the resulting particles typically have a spherical morphology. rsc.org This morphological control allows for the production of particles with different shapes by simply modulating the use of ultrasonic waves during the reaction.

The following table illustrates the effect of ultrasound on particle morphology.

| Condition | Resulting Particle Morphology | Source |

|---|---|---|

| With Ultrasound Irradiation | Needle-shaped | rsc.orgresearchgate.net |

| Without Ultrasound Irradiation | Spherical | rsc.orgresearchgate.net |

Crystallization Kinetics and Amorphous to Crystalline Transformations in Neodymium Carbonate Systems

Nucleation and Growth Kinetics of Neodymium Carbonates

The initial stages of neodymium carbonate formation from solution are governed by nucleation and growth kinetics, which dictate the rate and mechanism of crystallization.

Research employing a non-hydrothermal, uniform feeding method has determined that the macroscopic crystallization rate of neodymium carbonate follows a zero-order reaction. researchgate.net This indicates that the rate of crystallization is independent of the concentration of the reactants once nucleation has commenced.

Interactive Table: Crystallization Reaction Order

| Parameter | Value | Description |

| Macroscopic Crystallization Reaction Order | Zero-Order | The rate of crystallization is constant and does not depend on the concentration of the neodymium carbonate in the solution. researchgate.net |

The primary nucleation activation energy for neodymium carbonate has been calculated to be 36.98 kJ/mol. researchgate.net This value suggests that the formation of Nd₂(CO₃)₃ is controlled by a combination of diffusion and chemical reaction processes. researchgate.net

Interactive Table: Nucleation Activation Energy

| Parameter | Value (kJ/mol) | Implication |

| Primary Nucleation Activation Energy | 36.98 | The formation is controlled by a mix of diffusion and chemical reaction. researchgate.net |

Amorphous Neodymium Carbonate (ANC) Precursors

In the initial stages of precipitation, neodymium carbonate forms as spherical amorphous nanoparticles. researchgate.netnih.gov These nanoparticles are highly hydrated and typically have diameters in the range of 10-20 nm. nih.govresearchgate.net Characterization has identified the molecular formula of these precursors as Nd₂(CO₃)₃·1.87H₂O in some studies, while others provide a more general formula of REE₂(CO₃)₃·5H₂O (where REE = Nd). researchgate.netnih.gov The formation appears to occur through the aggregation of primary particles that are formed during nucleation. researchgate.net

The stability of amorphous neodymium carbonate (ANC) varies significantly depending on the environment. researchgate.netnih.gov Studies have evaluated the lifetime and crystallization pathways of ANC in both anhydrous (dry air) and aqueous solutions. researchgate.netnih.gov When reacted in these different environments, the amorphous precursors exhibit highly variable lifetimes before transforming into crystalline phases such as tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O] and lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O]. researchgate.netnih.gov

The stability of amorphous neodymium carbonate is significantly influenced by the hydration energy of the Neodymium(III) ion. nih.govrsc.orgresearchgate.net ANC is considerably more stable than its counterpart, amorphous lanthanum carbonate (ALC), with stabilities that can differ by approximately two orders of magnitude. nih.govrsc.orgresearchgate.net This enhanced stability is attributed to the Nd³⁺ ion having a much higher hydration energy compared to the La³⁺ ion. nih.govrsc.orgresearchgate.net A higher energy is required to release water molecules from the Nd³⁺ ion's hydration shell before it can be incorporated into a growing crystal lattice, thus prolonging the lifetime of the amorphous phase. rsc.org

Crystallization Pathways and Polymorphism of Neodymium Carbonate Hydrates

The formation of crystalline neodymium carbonates from aqueous solutions is not a direct precipitation event but rather a complex process that typically begins with a poorly-ordered, amorphous precursor. rsc.org The stability of this initial phase and its subsequent transformation pathway are highly dependent on environmental conditions, leading to the formation of different hydrated polymorphs. rsc.org

The initial stage of precipitation in neodymium carbonate systems involves the formation of a spherical, amorphous precursor. researchgate.net This amorphous neodymium carbonate (ANC) consists of highly hydrated, spherical nanoparticles with diameters ranging from 10 to 20 nm. researchgate.netresearchgate.net Studies have identified the molecular formula of this initial phase as approximately Nd2(CO3)3·1.87H2O. researchgate.net

This amorphous phase is metastable and serves as an intermediate, transforming into more stable crystalline structures over time. researchgate.netosti.gov The transformation mechanism follows Ostwald's rule of stages, where the system progresses from the least stable (amorphous) phase to more stable crystalline forms. researchgate.net The crystallization process can proceed through various mechanisms, including dissolution-reprecipitation or spherulitic growth, depending on the reaction conditions. rsc.org The kinetics of this amorphous-to-crystalline transformation are influenced by factors such as temperature and the ionic potential of the rare earth element ion. rsc.orgresearchgate.net

One of the crystalline polymorphs that can form from the amorphous precursor is the tengerite-type structure, specifically Nd2(CO3)3·2.5H2O. researchgate.net The formation of this phase is often favored under specific hydrothermal conditions. For instance, treating the amorphous precipitate hydrothermally at 150°C for 12 hours, with a feed molar ratio of (NH4)2CO3 to NdCl3 of 1.8 or 2.0, has been shown to produce tengerite-type Nd2(CO3)3·2.5H2O with a sheet-like morphology. researchgate.net At lower temperatures, such as 60°C, acicular, needle-like crystals of tengerite-(Nd) can be obtained. rsc.orgresearchgate.net This polymorph is characteristic of the heavier lanthanoids. oup.com

The lanthanite-type structure, a more hydrated polymorph with the general formula Nd2(CO3)3·8H2O, is another key crystalline product evolving from the amorphous phase. researchgate.netresearchgate.net The carbonates of the lighter rare earth elements, including lanthanum through neodymium, are typically isostructural to lanthanite. mdpi.com The formation of lanthanite-(Nd) often occurs at lower temperatures. rsc.orgoup.com For example, aging the amorphous precipitate in its mother solution at room temperature (21°C) can result in the formation of crystal plates of Nd2(CO3)3·8H2O. rsc.org Like other rare earth lanthanites, this polymorph forms via the highly hydrated, nanoparticulate amorphous precursor. researchgate.net

While the transformation from an amorphous precursor to crystalline polymorphs like tengerite and lanthanite is well-documented, the subsequent transformations between these crystalline hydrates are often driven by changes in environmental conditions such as temperature and reaction time. researchgate.net For example, studies have shown that phase transformation from tengerite-type Nd2(CO3)3·2.5H2O to orthogonal neodymium hydroxycarbonate (NdOHCO3) can occur by increasing the hydrothermal temperature or prolonging the reaction time. researchgate.net This indicates that the hydrate (B1144303) polymorphs can be metastable intermediates themselves, eventually converting to more stable phases like hydroxycarbonates under certain conditions. The literature reviewed does not provide explicit evidence of reversible transformations between the lanthanite and tengerite polymorphs of neodymium carbonate.

Control of Neodymium Carbonate Hydrate Morphology and Crystallite Size

The physical characteristics of the final crystalline neodymium carbonate product, such as its shape (morphology) and size, are not arbitrary. They are strongly dictated by the kinetic factors controlling the crystallization process, primarily temperature and the level of supersaturation in the solution. researchgate.net

Temperature and supersaturation are critical parameters that influence the breakdown of the amorphous precursor and the subsequent nucleation and growth of crystalline phases, thereby controlling the product's morphology. researchgate.netcambridge.org

High temperatures and rapid heating rates cause a fast breakdown of the amorphous precursor, leading to a rapid increase in the concentration of neodymium and carbonate ions in the solution. cambridge.orgcambridge.org This creates a high level of supersaturation, which promotes rapid, non-equilibrium crystal growth, often resulting in complex spherulitic or dendritic (tree-like) morphologies. researchgate.netcambridge.org For example, spherulitic growth of neodymium carbonates has been observed at temperatures of 95°C and above due to the rapid breakdown of the amorphous phase. rsc.orgresearchgate.net

Conversely, lower temperatures and slower heating rates allow the amorphous precursor to break down more slowly. cambridge.orgcambridge.org This gradual process approaches the supersaturation level required for crystallization more slowly, permitting more ordered, near-equilibrium growth. cambridge.org Under these conditions, the formation of more regular, well-defined crystal habits, such as triangular pyramids, is favored over spherulitic growth. researchgate.netcambridge.org

The interplay between these factors allows for targeted control over the final product's physical form. The following table summarizes research findings on the effect of experimental conditions on the morphology of neodymium hydroxycarbonate, which crystallizes through a similar amorphous precursor mechanism.

| Temperature | Heating Rate | Resulting Supersaturation Level | Observed Crystal Morphology | Reference |

|---|---|---|---|---|

| 165°C | Slow (100 min to reach temp) | Approached slowly | Regular, triangular pyramid shapes | cambridge.org, researchgate.net |

| 220°C | Rapid (50 min to reach temp) | Reached rapidly | Complex spherulitic and dendritic shapes | cambridge.org, researchgate.net |

Influence of Rare Earth Element Ionic Potential on Crystallization Pathways

The crystallization of rare earth element (REE) carbonates, including neodymium carbonate, is a complex, multi-step process that is significantly governed by the ionic potential of the REE³⁺ ion. acs.orgresearchgate.netresearchgate.netrsc.org Ionic potential, defined as the ratio of an ion's charge to its radius, plays a critical role in the dehydration of the REE³⁺ ions in solution, which is a necessary step for their incorporation into a crystal lattice. nih.gov A higher ionic potential corresponds to a greater energy requirement for this dehydration process. nih.govacs.org

Research comparing the crystallization behavior of different REEs demonstrates a clear trend related to their ionic potential. nih.gov For instance, the energy required to remove the solvation shell of REE³⁺ ions increases with increasing ionic potential. nih.gov This directly impacts the kinetics of crystallization, with elements possessing a higher ionic potential requiring higher temperatures or longer reaction times to initiate and complete crystallization. nih.gov This phenomenon explains the observed delays in the onset of crystallization for heavier REEs compared to lighter ones. nih.gov

The crystallization pathways for lanthanum (La) and neodymium (Nd) carbonate systems are both dependent on the reaction temperature and the ionic potential of the specific REE³⁺ ion. researchgate.netrsc.org Studies have shown that amorphous precursors are often the first phase to precipitate from supersaturated solutions. researchgate.netrsc.orgresearchgate.net The stability of these amorphous phases, such as amorphous neodymium carbonate (ANC), is temperature-dependent, and they transform into crystalline phases over time. rsc.orgresearchgate.net

Detailed investigations into the crystallization of neodymium-doped systems have identified a common transformation sequence. The process often begins with the formation of lanthanite-[Nd₂(CO₃)₃·8H₂O], which subsequently transforms into kozoite-[NdCO₃(OH)] (orthorhombic) and finally to hydroxylbastnasite-[NdCO₃(OH)] (hexagonal). nih.gov Another study identified the initial formation of amorphous neodymium carbonate with a formula of Nd₂(CO₃)₃·1.87H₂O, which then crystallizes into tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O] and lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O]. researchgate.net

The influence of ionic potential on the crystallization kinetics can be summarized by comparing different rare earth elements, as detailed in the following table.

Table 1: Influence of REE Ionic Potential on Crystallization Onset

| Rare Earth Element (REE) | Ionic Potential (Å⁻¹) | Crystallization Onset Observations |

|---|---|---|

| Lanthanum (La³⁺) | 2.60 | Requires the lowest energy to remove the solvation shell, leading to a faster onset of crystallization compared to other REEs. nih.gov |

| Praseodymium (Pr³⁺) | 2.75 | Intermediate energy requirement for dehydration. nih.gov |

| Neodymium (Nd³⁺) | 2.77 | Similar to Pr³⁺, with a slightly higher energy requirement for dehydration than La³⁺. nih.gov A slight delay in precipitation was observed in a Nd-induced dolomite (B100054) system compared to La and Pr systems at 50°C. nih.gov |

| Dysprosium (Dy³⁺) | 3.03 | Requires the highest energy for dehydration among the compared REEs, resulting in the slowest crystallization kinetics. nih.gov No replacement reaction was observed in a Dy-system at 21 and 50 °C over a 56-day period. nih.gov |

The crystallization process is not only dependent on the specific REE but also on the reaction conditions. For instance, in both La and Nd carbonate systems, spherulitic crystal morphologies are developed when crystallization occurs from hydrous phases at elevated temperatures (above 60°C for the La system and 95°C for the Nd system). researchgate.netrsc.org This spherulitic growth is thought to be a result of the rapid breakdown of the amorphous precursors, leading to a swift increase in the supersaturation levels of the aqueous solution. researchgate.netrsc.org

The study of mixed REE carbonate systems, such as a mixed La-Nd carbonate, reveals that the crystallization pathway is broadly similar to the individual end-members but with notable differences. ed.ac.uk The mixed carbonate exhibits unit cell parameters and phase transition times that are intermediate between those of its La and Nd counterparts. ed.ac.uk A key distinction is that the crystallization of mixed REE carbonates follows a consistent two-stage transition from the initial nanoparticles to the final crystalline phase, and they develop a distinct and homogeneous morphology. ed.ac.uk These findings underscore the importance of considering the interplay of multiple REEs when examining the precipitation mechanisms of their carbonates. ed.ac.uk

Table 2: Crystalline Phases in Neodymium Carbonate Systems

| Compound Name | Chemical Formula | Crystal System | Context of Formation |

|---|---|---|---|

| Amorphous Neodymium Carbonate | Nd₂(CO₃)₃·1.87H₂O | Amorphous | Initial precipitate in a non-hydrothermal synthesis. researchgate.net |

| Tengerite-(Nd) | Nd₂(CO₃)₃·2.5H₂O | Not specified | Crystallizes from the amorphous precursor. researchgate.net |

| Lanthanite-(Nd) | Nd₂(CO₃)₃·8H₂O | Orthorhombic | Crystallizes from the amorphous precursor; initial phase in a common transformation sequence. nih.govresearchgate.net |

| Kozoite-(Nd) | NdCO₃(OH) | Orthorhombic | Forms from the transformation of Lanthanite-(Nd). nih.gov |

| Hydroxylbastnasite-(Nd) | NdCO₃(OH) | Hexagonal | Final crystalline product in the transformation sequence from Kozoite-(Nd). nih.gov |

Chemical Reactivity and Transformation Pathways of Neodymium Carbonate Hydrates

Thermal Decomposition and Product Formation

The application of heat to neodymium carbonate hydrates initiates a series of chemical transformations, leading to the formation of various neodymium compounds, most notably neodymium(III) oxide. The pathway and final products are dependent on temperature and the atmospheric conditions.

The thermal decomposition of neodymium carbonate hydrate (B1144303) is a well-established method for the production of high-purity neodymium(III) oxide (Nd₂O₃), a crucial material in magnet and ceramic manufacturing. wikipedia.org The process is multi-staged, involving initial dehydration followed by decarbonation at higher temperatures.

The decomposition typically proceeds through the following general stages:

Dehydration: At lower temperatures, typically around 120-130°C, the hydrated water molecules are removed from the crystal structure. This step converts Nd₂(CO₃)₃·nH₂O into its anhydrous form, Nd₂(CO₃)₃. researchgate.net

Decarbonation: As the temperature is increased further, the anhydrous neodymium carbonate decomposes, releasing carbon dioxide. This process can occur in multiple steps, as indicated by differential scanning calorimetry (DSC), which shows endothermic peaks corresponding to CO₂ release at temperatures around 390°C, 560°C, and 620-720°C. researchgate.net The existence of multiple peaks suggests the formation of intermediate oxycarbonate species, such as Nd₂O₂CO₃. researchgate.net Research has also detected an intermediate Nd₂O₃:CO₂ phase during the decomposition process. researchgate.net

Oxide Formation: The final decomposition is generally complete at temperatures around 750-800°C, yielding the stable hexagonal form of neodymium(III) oxide. researchgate.net

The table below outlines the typical temperature ranges for the key events during the thermal decomposition of a neodymium carbonate precursor.

| Temperature Range (°C) | Event | Product(s) |

| ~120 - 130 | Dehydration | Anhydrous Neodymium Carbonate (Nd₂(CO₃)₃) |

| ~390 - 720 | Decarbonation | Intermediate Oxycarbonates (e.g., Nd₂O₂CO₃) |

| > 750 | Final Conversion | Hexagonal Neodymium(III) Oxide (Nd₂O₃) |

Table 1: Stages of Thermal Decomposition of Neodymium Carbonate Hydrates. Data compiled from research on amorphous precursors. researchgate.net

The direct conversion of neodymium carbonate to neodymium oxosulfate (Nd₂O₂SO₄) via thermal reaction is not a prominently documented pathway in scientific literature. The formation of neodymium oxosulfate is more commonly achieved through the thermal decomposition of neodymium sulfate (B86663) (Nd₂(SO₄)₃). When neodymium sulfate octahydrate is heated in the air at temperatures between 1050-1100°C, it decomposes to form neodymium oxosulfate. mdpi.com

A related pyrometallurgical process, known as sulfation roasting, is used to convert rare earth oxides into water-soluble rare earth sulfates. acs.org This process typically involves heating the oxide form (Nd₂O₃) with a sulfating agent like ammonium (B1175870) sulfate. acs.org While this does not start from the carbonate, it highlights a common industrial pathway involving sulfur compounds at high temperatures. The decomposition of carbonates can be suppressed in a CO₂-rich atmosphere, which could potentially influence reaction pathways if a mixed carbonate-sulfate system were heated. acs.orggovinfo.gov

Dissolution and Complexation Reactions in Solution

Neodymium carbonate is characterized by its low solubility in water but displays significant reactivity in various aqueous solutions, particularly acidic media and solutions containing high concentrations of alkali carbonates. wikipedia.orgosti.gov

Neodymium carbonate readily dissolves in strong inorganic acids, such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). wikipedia.orgresearchgate.net This reaction is a classic acid-base neutralization, resulting in the formation of a soluble neodymium salt, water, and the effervescence of carbon dioxide gas. osti.govresearchgate.net

The general ionic equation for this reaction is: Nd₂(CO₃)₃(s) + 6H⁺(aq) → 2Nd³⁺(aq) + 3H₂O(l) + 3CO₂(g) researchgate.net

This reactivity is a common and straightforward method for preparing various neodymium salts. For example, reacting neodymium carbonate with nitric acid yields neodymium nitrate (B79036), while reaction with sulfuric acid produces neodymium sulfate. researchgate.netresearchgate.net This process is fundamental in the recovery and purification of neodymium from mineral concentrates and recycled materials. wikipedia.org

Although neodymium carbonate is insoluble in pure water, its solubility increases significantly in aqueous solutions of alkali metal carbonates, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). researchgate.net This increased solubility is attributed to the formation of soluble carbonato complexes. acs.orgresearchgate.net

Research into the dissolution of Nd³⁺ in sodium carbonate solutions has revealed that dissolved Nd³⁺ engages in a coordination reaction with carbonate ions (CO₃²⁻). acs.org This leads to the formation of various complex ions, generally represented as [Ndₙ(CO₃)ₘ]³ⁿ⁻²ᵐ, where m ≥ 2. The dissolution exhibits metastable characteristics, meaning that neodymium can remain dissolved at concentrations exceeding its equilibrium solubility for a period before precipitating as a double salt. acs.org The instantaneous saturated solubility of Nd³⁺ is directly proportional to the concentration of the alkali carbonate solution.

The table below shows the experimentally determined instantaneous saturated solubility of Nd³⁺ in sodium carbonate solutions of varying concentrations.

| Na₂CO₃ Concentration (mol·L⁻¹) | Instantaneous Saturated Solubility of Nd³⁺ (g·L⁻¹) |

| 1.0 | 1.186 |

| 1.5 | 2.394 |

| 2.0 | 3.566 |

Table 2: Solubility of Neodymium(III) in Sodium Carbonate Solutions. Data demonstrates the enhanced solubility due to complex formation. acs.org

In aqueous carbonate systems, bicarbonate ions (HCO₃⁻) also play a crucial role in the complexation of neodymium. The introduction of carbon dioxide into an alkaline neodymium-carbonate solution, which increases the bicarbonate concentration, can shift the equilibrium and lead to the precipitation of neodymium carbonate. This indicates a complex interplay between carbonate and bicarbonate complexes.

Studies on rare earth element complexation in carbonate-alkaline media suggest that several species can exist, including LnCO₃⁺, Ln(HCO₃)²⁺, and [Ln(CO₃)₂]⁻ (where Ln represents a lanthanide like Nd). Thermodynamic analysis indicates that the dicarbonato complex, [Nd(CO₃)₂]⁻, is a particularly stable and dominant species in these systems. The stability of these complexes is a key factor in the geochemical transport of rare earth elements and in the development of hydrometallurgical separation processes. mdpi.com

Solid-State Chemical Reactions of Neodymium Carbonate Hydrates

Gaseous Fluorination to Neodymium Trifluoride (NdF3)

The direct gaseous fluorination of neodymium carbonate hydrates represents a significant pathway for the synthesis of neodymium trifluoride (NdF₃), a crucial precursor in the production of neodymium metal and neodymium-iron-boron magnets. up.ac.za This dry process, which utilizes anhydrous hydrogen fluoride (B91410) (AHF) gas, is an environmentally friendlier alternative to traditional wet methods that generate substantial waste. up.ac.zacloudfront.net

Nd₂(CO₃)₃(s) + 6HF(g) → 2NdF₃(s) + 3CO₂(g) + 3H₂O(g) googleapis.com

Kinetic studies indicate that the formation of NdF₃ is more favorable using Nd₂(CO₃)₃·H₂O as a feedstock compared to neodymium oxide (Nd₂O₃). cloudfront.net A key finding is that the fluorination rate is not strongly dependent on temperature, which allows for reactions at relatively low temperatures, such as 125 °C. cloudfront.net This has considerable techno-economic benefits, including reduced operating costs and the ability to use less expensive materials of construction. up.ac.zacloudfront.net The reaction kinetics follow a shrinking-core, heterogeneous reaction model, and the rate is directly proportional to the AHF concentration. rsc.org At a 10 mass % AHF concentration, the reaction time is approximately 26 minutes. rsc.org

| Parameter | Value / Observation | Source |

|---|---|---|

| Reactant | Neodymium carbonate monohydrate (Nd₂(CO₃)₃·H₂O) | up.ac.za |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (AHF) gas | up.ac.zacloudfront.net |

| Temperature Range | 100 °C to 250 °C | up.ac.zarsc.org |

| Optimal Temperature | 125 °C (favored for economic reasons) | cloudfront.net |

| AHF Concentration | Up to 10 mass % | up.ac.zarsc.org |

| End Product | Neodymium Trifluoride (NdF₃) | up.ac.zagoogleapis.com |

| Kinetic Model | Reaction-rate controlled, shrinking-core model | rsc.org |

| Reaction Time | 26 ± 3 minutes (at 10 mass % AHF) | rsc.org |

Identification of Partially Fluorinated Intermediate Products in Fluorination

During the solid-state fluorination of neodymium carbonate monohydrate, the transformation into neodymium trifluoride is not a single-step process. Studies have noted that because the monohydrate can undergo thermal decomposition, simultaneous competing reactions may occur during fluorination. up.ac.zarsc.org This complexity leads to the formation of intermediate compounds. There is strong evidence supporting the existence of partially fluorinated intermediate products during this conversion process. up.ac.zarsc.org

While the specific structures of these intermediates are not fully detailed in the provided research, their presence is a key feature of the reaction pathway. The reaction adheres to a shrinking-core model, where a layer of product forms on the outside of the reactant particle and advances inward. rsc.org This mechanism inherently suggests the existence of a reaction front and intermediate phases between the unreacted carbonate core and the fully fluorinated NdF₃ outer layer. The formation of these intermediates is an integral part of the heterogeneous reaction system as the neodymium carbonate hydrate is progressively converted by the anhydrous hydrogen fluoride gas. rsc.org

Heterogeneous Interactions and Mineral Replacement Studies

Pseudomorphic Replacement of Calcite by Rare Earth Carbonates

The interaction between rare earth element (REE)-bearing aqueous solutions and calcite (CaCO₃) crystals can lead to the pseudomorphic replacement of calcite by newly formed rare earth carbonates. acs.orgresearchgate.netresearchgate.net This process, studied under ambient and hydrothermal conditions (25–220 °C), is a solvent-mediated surface precipitation followed by the gradual replacement of the host mineral. acs.orgresearchgate.netedepositireland.ie

When calcite interacts with solutions containing neodymium, a distinct crystallization sequence is observed for the newly formed carbonates. acs.orgresearchgate.netresearchgate.net The typical transformation pathway is:

Lanthanite [REE₂(CO₃)₃·8H₂O] → Kozoite [orthorhombic REECO₃(OH)] → Hydroxylbastnäsite [hexagonal REECO₃(OH)] acs.orgresearchgate.netedepositireland.ie

The specific rare earth element involved and the temperature have strong control over polymorph selection, crystallization pathways, and the kinetics of the replacement. acs.orgresearchgate.netresearchgate.net For instance, Kozoite-(Nd) can grow in an oriented fashion onto the calcite surface, a phenomenon known as epitaxy. acs.orgresearchgate.net This epitaxial relationship is dependent on the ionic radius of the rare earth element in the kozoite structure. acs.orgresearchgate.net The process results in the calcite being replaced from the periphery inward, preserving the original shape (pseudomorphism) of the calcite crystal while changing its chemical and mineralogical composition to that of the rare earth carbonates. researchgate.net

| Stage | Mineral Phase | Chemical Formula (General REE) | Crystal System | Source |

|---|---|---|---|---|

| Initial Precipitate | Lanthanite | REE₂(CO₃)₃·8H₂O | Orthorhombic | acs.orgresearchgate.net |

| Intermediate Phase | Kozoite | REECO₃(OH) | Orthorhombic | acs.orgresearchgate.net |

| Final Product | Hydroxylbastnäsite | REECO₃(OH) | Hexagonal | acs.orgresearchgate.net |

Impact of Rare Earth Elements on Calcium Carbonate Crystallization Kinetics and Morphology

The presence of rare earth elements, including neodymium, in solution significantly influences the crystallization of calcium carbonate (CaCO₃). nih.govacs.orgacs.org Even trace amounts of REEs can decelerate the rate of CaCO₃ crystallization. nih.govacs.orgresearchgate.net This effect becomes more pronounced at higher concentrations and with REEs of a higher atomic mass. nih.govnih.gov

Studies examining the effects of La, Nd, and Dy on CaCO₃ crystallization revealed that these elements alter both the growth mechanisms and the final crystal morphology. nih.govacs.org The crystallization process in the presence of REEs follows a pattern of an initial slow stage, followed by acceleration, before reaching a maximum. nih.gov

The presence of neodymium affects the relative abundance of CaCO₃ polymorphs. In single-REE experiments, the weight percentage of calcite was generally higher at lower REE concentrations (0.06 mM) compared to higher concentrations (0.3 mM), with the highest calcite percentage observed in the presence of Nd. nih.govacs.org The REE ions are thought to selectively adsorb onto different calcite surfaces, which impedes growth at specific sites and leads to the development of complex crystal morphologies. acs.orgnih.gov The resulting calcite crystals can exhibit intricate shapes, and vaterite, another CaCO₃ polymorph, shows distinct growth defects. nih.govnih.gov These observations suggest a nonclassical growth route for calcium carbonate in the presence of rare earth elements. nih.govnih.gov

Computational and Theoretical Studies on Neodymium Carbonate Systems

Quantum Mechanical and Molecular Simulations

Quantum mechanical and molecular simulation techniques are employed to model the intricate interactions within neodymium carbonate systems, from the level of electron orbitals to the dynamics of molecules in solution.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. While specific DFT studies focused exclusively on neodymium(3+);tricarbonate;dihydrate are not widely available in public literature, extensive research on related carbonate minerals provides a strong framework for understanding its properties. mdpi.comresearchgate.netnih.govdntb.gov.ua

Researchers utilize DFT with hybrid functionals like B3LYP and program codes such as CRYSTAL17 to calculate the wavenumbers and intensities of normal oscillations in various metal carbonates. mdpi.comnih.gov These calculations allow for the prediction and interpretation of infrared absorption and Raman spectra. mdpi.comresearchgate.net

Key findings from these general carbonate studies, which are applicable to neodymium carbonate, include:

Predictive Relationships: Linear dependencies have been established between the vibrational frequencies of lattice and intramolecular modes and the radius and mass of the metal cation. mdpi.comresearchgate.netnih.gov

Structural Correlation: A linear relationship exists between the unit cell volume of carbonates and the cation radii, indicating that the substitution of the cation significantly impacts the crystal structure. mdpi.com

These established correlations have predictive power and can be used to estimate the spectral and structural properties of neodymium carbonate and its solid solutions. mdpi.comresearchgate.netnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of ions and molecules in solution. For lanthanoid carbonates, including neodymium, polarizable MD simulations have been used to investigate the structure and dynamics of complexes formed with carbonate ions in liquid water. rsc.orgresearchgate.net

These simulations require the development of accurate force fields, which are often validated against DFT-based data. rsc.orgresearchgate.net This approach allows for the study of properties across the entire lanthanide series.

Key research findings from MD simulations on lanthanoid(III) carbonate complexes include:

Complex Stability: Bi-dentate tri-carbonate complexes are found to be the most stable for all lanthanoids. rsc.orgresearchgate.net

Hydration Shell Variation: A notable variation in the number of water molecules in the first ion shell and their exchange dynamics is observed when moving from lighter to heavier elements in the series. rsc.orgresearchgate.net

Coordination in Excess Carbonate: In systems with four carbonate ligands, it is nearly impossible for a water molecule to enter the first hydration shell for most of the series, though it is possible for the lighter elements like Lanthanum and Cerium. rsc.orgresearchgate.net

Metastable States: MD studies have also explored the metastable state of dissolved neodymium(III) in sodium carbonate solutions. These simulations indicated that chloride ions can partially occupy the coordination layer of Nd³⁺, delaying the formation of neodymium carbonate precipitate and prolonging the metastable state. mdpi.com In contrast, the introduction of CO₂ gas can rapidly destroy this metastable state and accelerate precipitation. mdpi.com

| System Property | Key Finding | Reference |

|---|---|---|

| Most Stable Complex | Bi-dentate tri-carbonate complexes are the most stable across the series. | rsc.orgresearchgate.net |

| Hydration Shell | The number of water molecules and their exchange dynamics vary from lighter to heavier lanthanoids. | rsc.orgresearchgate.net |

| Effect of Excess Carbonate | With four carbonate ligands, water is largely excluded from the first coordination shell for most lanthanoids. | rsc.orgresearchgate.net |

| Metastability Control | Addition of NaCl can prolong the metastable state of dissolved Nd(III), while introducing CO₂ accelerates precipitation. | mdpi.com |

Thermodynamic Modeling of Neodymium Carbonate Equilibria

Thermodynamic modeling is crucial for predicting the behavior of neodymium carbonate under various geochemical conditions, including its solubility and the formation of aqueous complexes.

The solubility of a sparingly soluble salt like neodymium carbonate is quantified by its solubility product constant (Ksp). This constant is fundamental for predicting precipitation and dissolution in aqueous environments. alfa-chemistry.com Experimental studies have determined the Ksp for different neodymium carbonate species under varying conditions.

For instance, the solubility products for Nd₂(CO₃)₃(s) and NdOHCO₃(s) have been determined in the pH range of 4.1 - 6.2. osti.gov It was found that at atmospheric CO₂ levels, NdOHCO₃(s) forms preferentially, while Nd₂(CO₃)₃(s) is favored at higher CO₂ partial pressures (between 1.0% and 100%). osti.gov

| Compound | Log Ksp | Ksp Value | Reference |

|---|---|---|---|

| Nd₂(CO₃)₃ | -31.35 ± 0.13 | 4.47 x 10⁻³² | osti.gov |

| Nd₂(CO₃)₃ | -32.97 | 1.08 x 10⁻³³ | alfa-chemistry.com |

| NdOHCO₃ | -19.19 ± 0.08 | 6.46 x 10⁻²⁰ | osti.gov |

These Ksp values are essential for geochemical modeling and for calculating the speciation of neodymium in natural waters and industrial process solutions.

Neodymium(III) ions can form complexes with carbonate and other ligands in solution. wikipedia.orgresearchgate.net The formation of these complexes can significantly increase the total solubility of neodymium beyond what would be predicted by the Ksp of the solid phase alone. wikipedia.org The stability of these complexes is described by equilibrium constants, also known as formation or stability constants. researchgate.net

Kinetic Modeling of Neodymium Carbonate Formation and Dissolution Processes

Kinetic modeling focuses on the rates and mechanisms of chemical reactions, such as the precipitation (formation) and dissolution of neodymium carbonate. These processes are not instantaneous and their rates are influenced by multiple factors.

Research into the nucleation kinetics of neodymium carbonate has shown that its formation can be controlled by a mixture of diffusion and chemical reaction processes. researchgate.net One study using a non-hydrothermal uniform feeding method determined that the macroscopic crystallization rate of neodymium carbonate follows a zero-order reaction. researchgate.net The primary nucleation activation energy was calculated to be 36.98 kJ/mol. researchgate.net

The dissolution and precipitation kinetics of carbonate minerals are known to be complex, depending on factors such as temperature, pH, pCO₂, ionic composition of the solution, and the available mineral surface area. brgm.fr Kinetic models are often developed to describe these processes under specific conditions. For example, studies on the thermal decomposition of praseodymium-neodymium carbonate have determined the apparent activation energies for the different stages of the reaction, providing insight into the energy barriers of the decomposition process. globethesis.com

| Process | Kinetic Model/Parameter | Value/Finding | Reference |

|---|---|---|---|

| Crystallization | Macroscopic Reaction Order | Zero-order reaction | researchgate.net |

| Nucleation | Primary Activation Energy | 36.98 kJ/mol | researchgate.net |

| Thermal Decomposition (Stage 1) | Apparent Activation Energy | 36.32 kJ·mol⁻¹ | globethesis.com |

| Thermal Decomposition (Stage 2) | Apparent Activation Energy | 163.16 kJ·mol⁻¹ | globethesis.com |

| Thermal Decomposition (Stage 3) | Apparent Activation Energy | 129.66 kJ·mol⁻¹ | globethesis.com |

Understanding these kinetic factors is vital for controlling the precipitation of neodymium carbonate in industrial separation processes and for predicting its long-term fate in geological environments. mdpi.comresearchgate.net

Theoretical Approaches to Rare Earth Element Separation Processes (Relevant to Carbonate Precursors)

The separation of individual rare earth elements (REEs) is a significant challenge due to their remarkably similar chemical and physical properties, which stem from the uniform trivalent charge and the shielded nature of their 4f electrons. nih.govnih.gov Conventional separation methods, such as solvent extraction, are often complex and costly. osti.govresearchgate.net Consequently, computational and theoretical studies have become indispensable tools for developing more efficient and selective separation strategies. researchgate.netlancaster.ac.uk These approaches provide atomic-level insights into the thermodynamic and kinetic factors that govern the differential behavior of lanthanides, which can be exploited for their separation. nih.gov

Theoretical modeling is particularly relevant for separation processes involving carbonate precursors. In many hydrometallurgical circuits, REEs are precipitated as carbonates to remove them from the leach solution. mdpi.com The subtle differences in the solubility, complexation, and crystallization behavior of individual rare earth carbonates can be harnessed for selective separation. researchgate.netweb.ru Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these phenomena and predict the conditions that favor the separation of one REE over another. mdpi.comresearchgate.netcolab.ws

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.govresearchgate.net In the context of neodymium carbonate systems, DFT can be used to calculate a variety of properties that are crucial for understanding and predicting separation behavior. nih.gov

Thermodynamic Stability: DFT calculations can determine the formation energies and enthalpies of different neodymium carbonate phases, including hydrates and hydroxycarbonates. osti.gov By comparing these values with those of other lanthanide carbonates, researchers can predict which element is more likely to precipitate under specific conditions of temperature, pressure, and pH.

Aqueous Speciation: The behavior of neodymium in carbonate solutions is dominated by the formation of various aqueous complexes, such as NdCO3⁺ and Nd(CO3)2⁻. researchgate.netweb.ru DFT can be used to model the geometry, bonding, and stability of these complexes. Understanding the structure of these species is key to modeling their reactivity and interaction with other components in a separation system.

Vibrational Spectra: DFT can predict the infrared and Raman spectra of carbonate minerals. mdpi.comnih.gov These theoretical spectra can be compared with experimental data to identify the specific phases and coordination environments of the carbonate groups, providing insight into the crystallization process.

The table below illustrates the type of data that can be generated from DFT studies on metal carbonates, showing how calculated properties can be correlated with physical characteristics like the ionic radius of the metal cation.

| Carbonate Compound | Metal Cation Radius (Å) | Calculated Unit Cell Volume per Formula Unit (V/Z, ų) | Predicted Infrared In-Plane Bending Mode (cm⁻¹) |

|---|---|---|---|

| MgCO₃ | 0.72 | 47.7 | 738 |

| ZnCO₃ | 0.74 | 48.3 | 737 |

| CaCO₃ (Calcite) | 1.00 | 60.8 | 720 |

| CdCO₃ | 0.95 | 58.5 | 725 |

| CaCO₃ (Aragonite) | 1.00 | 56.5 | 713 |

| SrCO₃ | 1.18 | 67.0 | 700 |

| BaCO₃ | 1.35 | 75.6 | 688 |

This table is representative of data from DFT studies on various metal carbonates, demonstrating the correlation between cation size and calculated properties. Similar studies on the full range of lanthanide carbonates can help predict separation trends. Data adapted from principles discussed in mdpi.comnih.gov.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems, allowing researchers to study the time evolution of atomic positions and velocities. nih.govresearchgate.net This approach is particularly useful for modeling the behavior of ions and complexes in solution, which is central to separation processes.

Solvation and Coordination: MD simulations can reveal the detailed structure of the solvation shell around the Nd³⁺ ion in aqueous carbonate solutions. nih.govmdpi.com They can determine the coordination numbers and residence times of water molecules and carbonate ions in the first and second coordination shells. These parameters are critical for understanding the thermodynamics of ion pairing and complex formation.

Transport Properties: By simulating the movement of ions over time, MD can be used to calculate transport properties like diffusion coefficients. Differences in the diffusion of various lanthanide carbonate complexes can potentially be exploited in separation technologies.

Nucleation and Growth: MD simulations can model the early stages of precipitation, including the formation of ion clusters and amorphous precursors that precede the crystallization of well-defined neodymium carbonate phases. osti.gov Understanding the kinetics of these initial steps is essential for controlling the particle size and purity of the precipitated material.

The following table presents typical output from MD simulations, in this case showing the coordination environment around a central neodymium ion in a simulated aqueous solution containing different ligands.

| Simulated System | Coordinating Atom | Average Nd-Atom Distance (Å) | Average Coordination Number (CN) |

|---|---|---|---|

| Nd³⁺ in pure water | O (water) | 2.52 | 9.0 |

| Nd³⁺ with carbonate | O (carbonate) | 2.45 | 2.1 |

| Nd³⁺ with carbonate | O (water) | 2.55 | 6.5 |

| Nd³⁺ with nitrate (B79036) | O (nitrate) | 2.55 | 6.0 |

| Nd³⁺ with organic ligand | N (ligand) | 2.69 | 2.0 |

| Nd³⁺ with organic ligand | O (ligand) | 2.48 | 2.0 |

This table provides illustrative data derived from the principles of MD simulations, showing how the coordination environment of a neodymium ion changes with different ligands in solution. Such data helps in understanding the competitive binding that underpins separation processes. Data conceptualized from findings in nih.govmdpi.com.

By combining insights from DFT and MD, a comprehensive theoretical model of neodymium carbonate systems can be constructed. This model can then be used to perform virtual experiments, screening a wide range of conditions (e.g., pH, temperature, co-precipitating agents) to identify the optimal parameters for selectively separating neodymium from other REEs using carbonate precipitation. nih.govcloudfront.net These theoretical predictions can significantly reduce the experimental effort required to develop and optimize industrial separation flowsheets.

Geochemical and Environmental Research on Neodymium Carbonates

Natural Occurrence and Formation Environments

Neodymium carbonates are found in specific geological settings, often associated with particular rock types and mineral assemblages. Their formation and presence are key indicators of the geochemical conditions prevalent during their genesis.

Association with Carbonatite Deposits and Other Mineral Assemblages

Neodymium, along with other light rare earth elements (LREEs), is significantly enriched in carbonatites. confex.com Carbonatites are a unique type of igneous rock composed of more than 50% primary carbonate minerals, such as calcite and dolomite (B100054). confex.comgov.bc.ca These rocks represent the primary source of many rare earth elements and niobium globally. confex.comresearchgate.net

The concentration of REEs in carbonatites is the highest among all igneous rocks. confex.comgov.bc.ca The formation of neodymium-bearing carbonate minerals within these deposits can occur through several processes. They can crystallize directly from the carbonatitic magma as primary minerals or form during late-stage magmatic-hydrothermal phases. confex.comgov.bc.ca As the magma cools and crystallizes, incompatible elements like neodymium become concentrated in the residual melt. gov.bc.ca This enrichment can lead to the formation of distinct REE-bearing carbonate minerals, including those of neodymium. gov.bc.ca

The principal REE-bearing minerals found in carbonatites include fluorocarbonates (such as bastnäsite), hydrated carbonates (like ancylite), and phosphates (monazite and apatite). confex.com While the specific compound Neodymium(3+);tricarbonate;dihydrate is not commonly cited, the geochemical environment of carbonatites is highly conducive to the formation of various neodymium carbonate species.

Contribution to Aqueous Environmental Geochemistry

The behavior of neodymium carbonates in aqueous environments is largely governed by their low solubility in water. wikipedia.orgchivine-us.com However, the mobility and transport of neodymium in aqueous systems, particularly in hydrothermal and carbonate-rich fluids, are subjects of ongoing research.

Studies have shown that the stability of aqueous neodymium complexes in carbonate-bearing solutions is a critical factor in the hydrothermal mobilization of this element. researchgate.net Research on the solubility of neodymium phosphates in such solutions at elevated temperatures (100 to 600 °C) indicates that neodymium transport is controlled by the stability of carbonate species. researchgate.net At high temperatures, the concentration of neodymium in these solutions can reach significant levels, suggesting that hydrothermal fluids associated with carbonatite deposits can be effective agents for the transport and concentration of neodymium. researchgate.net

In near-surface environments, the dissolution of neodymium carbonates is generally limited. However, they can react with acids, leading to the release of neodymium ions and carbon dioxide. wikipedia.org This process can contribute to the local aqueous geochemistry, influencing the concentration of dissolved neodymium in specific settings.

Neodymium Isotope Geochemistry in Carbonate Systems

The isotopic composition of neodymium, particularly the ratio of ¹⁴³Nd to ¹⁴⁴Nd (often expressed as εNd), is a powerful tool in geochemistry. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org It is widely used to trace the origin and history of geological materials, including those in carbonate systems.

Tracing Provenance in Sedimentary Rock Weathering Processes

Neodymium isotopes are instrumental in tracing the provenance of sediments and understanding the weathering processes of sedimentary rocks. cam.ac.ukanu.edu.auisobarscience.com The isotopic signature of neodymium in sediments is inherited from the source rocks from which they were derived. isobarscience.com By analyzing the εNd values of sedimentary rocks and their weathering products, geochemists can distinguish between different potential source areas.

A key aspect of this application is the difference in Nd isotopic compositions between the detrital (silicate) fraction of sediments and the authigenic or chemically precipitated components, which can include carbonates and iron-manganese oxyhydroxides. geochemicalperspectivesletters.orgresearchgate.net The preferential leaching of certain phases within sedimentary rocks, such as carbonates and authigenic phosphates, can release neodymium with an isotopic signature distinct from the bulk rock. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This isotopic decoupling provides valuable information on which rock types are contributing to the dissolved load of rivers and, ultimately, the oceans. geochemicalperspectivesletters.org

Recent studies have utilized the difference in εNd between iron oxide fractions and the bulk detrital fractions of river sediments to quantify the relative contributions of sedimentary versus crystalline silicate (B1173343) rock weathering. cam.ac.ukanu.edu.au This approach has shown that a more radiogenic Nd isotope signature in the iron oxide fraction is indicative of a greater contribution from the weathering of sedimentary rocks. cam.ac.ukresearchgate.net

Nd Isotope Signatures in Subterranean Estuaries and Coastal Waters

The study of neodymium isotopes in subterranean estuaries and coastal waters helps in understanding the fluxes and sources of elements from groundwater into the marine environment. Submarine groundwater discharge (SGD) can be a significant source of dissolved elements, including neodymium, to coastal waters. frontiersin.orgodu.eduresearchgate.net

Research in locations such as the Indian River Lagoon in Florida has used Nd isotopes to trace the sources of neodymium in SGD. frontiersin.orgodu.edu These studies have differentiated between a terrestrial component of SGD, with an εNd value similar to carbonate rocks of the local aquifer, and a recirculated marine component. odu.eduresearchgate.net The marine component's Nd isotope composition is influenced by interactions with iron-manganese oxide coatings on aquifer sands. frontiersin.orgodu.edu

By measuring the Nd isotope compositions of surface waters, groundwater, and potential source materials, scientists can model the mixing of different water masses and quantify the contribution of SGD to the neodymium budget of coastal ecosystems. frontiersin.orgodu.edu The isotopic signatures can also reveal the biogeochemical processes occurring within the subterranean estuary that influence the mobility and transport of neodymium. researchgate.net

Assessment of Diagenetic Processes and Fluid-Carbonate Interaction Using Isotopic Ratios

Neodymium isotopes are also a valuable tool for assessing diagenetic processes, which are the physical and chemical changes that occur in sediments after their initial deposition. researchgate.netgithub.io The isotopic composition of authigenic phases in marine sediments, including carbonates and Fe-Mn coatings on foraminiferal shells, is thought to record the εNd of the bottom waters at the time of their formation. researchgate.netgeomar.de

However, diagenetic processes can alter these primary isotopic signatures. researchgate.netgithub.io The mobilization of neodymium during early diagenesis can lead to changes in the εNd of pore waters within the sediment column. researchgate.netgithub.io This, in turn, can affect the isotopic composition of authigenic minerals that precipitate within the sediment. researchgate.net

By comparing the Nd isotope compositions of different components of the sediment (e.g., detrital fraction, authigenic phases, and pore water), researchers can unravel the complex interplay between the original depositional signal and subsequent diagenetic overprinting. researchgate.netgithub.io This allows for a more accurate reconstruction of past ocean circulation patterns and an understanding of the geochemical cycling of neodymium at the sediment-water interface. researchgate.netgithub.io

Interactive Data Tables

Table 1: Neodymium Isotope Data in a Subterranean Estuary (Indian River Lagoon, Florida)

| Sample Type | εNd(0) Value | Source/Component |

| Terrestrial SGD | -5.0 ± 0.42 | Similar to carbonate rocks (Ocala Limestone) |

| Recirculated Marine SGD | -7.0 ± 0.24 | Influenced by Fe(III) oxide/oxyhydroxide coatings |

| Surficial Aquifer Sands | -7.15 ± 0.24 and -6.98 ± 0.36 | Fe(III) oxide/oxyhydroxide coated sands |

| Surface Lagoon Water | -6.47 ± 0.32 | Mixture of terrestrial and marine SGD, and local rivers |

| Local Rivers | -8.63 and -8.14 | Fluvial input |

Data sourced from Chevis et al. (2021) frontiersin.orgodu.eduresearchgate.net

Biogeochemical Cycling and Environmental Interactions of Neodymium Carbonates

The biogeochemical cycling of neodymium carbonates, primarily in the form of the mineral lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O], is intricately linked to the broader cycling of rare earth elements (REEs) in the environment. As secondary minerals, neodymium carbonates play a crucial role in the mobility, fractionation, and bioavailability of neodymium and other REEs during weathering, transport, and deposition.

Role in Natural Rare Earth Element Cycling

Neodymium carbonates are significant participants in the natural cycling of rare earth elements, acting as both a source and a sink for these elements in various geological and environmental settings. Their formation and dissolution are key processes that influence the distribution and concentration of REEs in soils, sediments, and natural waters.

Formation and Occurrence:

Neodymium carbonate, often found as the hydrated mineral lanthanite-(Nd), is typically a secondary mineral. This means it forms as a result of the weathering and alteration of primary REE-bearing minerals found in igneous and metamorphic rocks, such as monazite (B576339) and allanite. The release of neodymium and other REEs from these primary minerals into the surrounding environment can lead to the precipitation of neodymium carbonate under specific geochemical conditions, such as in carbonate-rich soils and weathering profiles.

Studies have shown that lanthanites, including lanthanite-(Nd), form via a poorly-ordered, hydrated nanoparticle precursor. The transformation of this amorphous precursor into a crystalline structure is a critical step in the sequestration of neodymium into a solid carbonate phase. This process is influenced by factors such as pH, carbonate concentration, and the presence of other ions in the solution.

Weathering and Dissolution:

The stability and dissolution of neodymium carbonates are pivotal in controlling the release of neodymium into the environment. While generally considered to have low water solubility, their dissolution can be enhanced by acidic conditions and the presence of complexing agents, such as organic acids produced by microbial activity.

Research on the weathering of REE-bearing rocks indicates that carbonate phases can host a significant portion of the mobile REE fraction. During chemical weathering, the preferential dissolution of these carbonate minerals can lead to the release of neodymium and other REEs into groundwater and surface waters. This process is often incongruent, meaning that the elemental ratios in the dissolved load may differ from those in the parent rock.

For instance, studies of sedimentary rocks have shown that the carbonate phase can be a significant host for neodymium. Leaching experiments on these rocks have demonstrated that the dissolution of this carbonate fraction contributes to the neodymium budget of the dissolved load in rivers.

Influence on REE Fractionation:

The precipitation and dissolution of neodymium carbonates can lead to the fractionation of rare earth elements. This is because the incorporation of different REEs into the carbonate mineral structure can vary depending on their ionic radii and charge. Similarly, the release of REEs during dissolution may not be uniform, leading to changes in the relative abundance of different REEs in the surrounding environment.

Complexation with carbonate ions in aqueous solutions is known to preferentially stabilize the heavy rare earth elements (HREEs), which can influence the REE patterns of natural waters in carbonate-rich areas. The formation of neodymium carbonate, which is a light rare earth element (LREE) carbonate, can therefore contribute to the relative enrichment of LREEs in the solid phase, leaving the aqueous phase enriched in HREEs.

The table below summarizes the key aspects of the role of neodymium carbonates in the natural cycling of rare earth elements.

| Process | Description | Geochemical Significance |

| Formation | Precipitation from aqueous solutions following the weathering of primary REE minerals. Often occurs as the hydrated mineral lanthanite-(Nd). | Sequesters dissolved neodymium and other LREEs into a solid phase, acting as a sink. |

| Weathering & Dissolution | Breakdown of neodymium carbonate minerals due to chemical and biological processes. | Releases neodymium and other REEs into soils and water, acting as a source. Influences the neodymium isotopic composition of natural waters. |

| REE Fractionation | Preferential incorporation or release of certain REEs during precipitation and dissolution. | Alters the relative abundance of LREEs and HREEs in both solid and aqueous phases. |

Detailed research findings from various studies highlight the dynamic nature of neodymium carbonates in the environment. For example, isotopic studies using neodymium isotopes (εNd) have been instrumental in tracing the sources of neodymium in rivers and oceans, with the dissolution of carbonate minerals being identified as a key contributor to the dissolved neodymium load. Geochemical modeling further supports the importance of carbonate complexation in controlling the mobility and speciation of neodymium in natural waters.

Advanced Research Methodologies and Experimental Design for Neodymium Carbonate Hydrate Studies

Multiscale Characterization Approaches